(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
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Overview
Description
(4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic organic compound that contains both piperazine and pyrrole moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound could potentially interact with multiple targets.
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, often involving binding to receptors or enzymes and modulating their activity . The specific interactions and changes resulting from this compound’s action would depend on its particular targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by piperazine derivatives , it’s likely that this compound could affect multiple pathways, leading to diverse downstream effects.
Pharmacokinetics
The physicochemical properties of the compound, such as its size, charge, and lipophilicity, would influence its bioavailability
Result of Action
Piperazine derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine derivative: Reacting 2-chlorophenylamine with piperazine under suitable conditions.
Formation of the pyrrole derivative: Synthesizing the 4-(4-fluorophenyl)-1H-pyrrole through a cyclization reaction.
Coupling reaction: Combining the piperazine and pyrrole derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of analogs: Used as a starting material for synthesizing analogs with potential biological activity.
Biology
Receptor studies: Investigated for binding affinity to various biological receptors.
Medicine
Drug development: Potential use in developing new therapeutic agents for treating diseases such as depression, anxiety, or schizophrenia.
Industry
Chemical intermediates: Used in the production of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-chlorophenyl)piperazin-1-yl)(4-phenyl-1H-pyrrol-2-yl)methanone
- (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-methylphenyl)-1H-pyrrol-2-yl)methanone
Uniqueness
The presence of both chlorine and fluorine atoms in (4-(2-chlorophenyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone might confer unique pharmacological properties, such as increased binding affinity or selectivity for certain receptors.
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c22-18-3-1-2-4-20(18)25-9-11-26(12-10-25)21(27)19-13-16(14-24-19)15-5-7-17(23)8-6-15/h1-8,13-14,24H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYIPNNWXLXRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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